5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(2-methylindol-1-yl)ethyl]furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-8-18-16(22-13)12-19(25-18)20(24)21-9-10-23-14(2)11-15-5-3-4-6-17(15)23/h3-8,11-12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDPEIUXZDXKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCN3C(=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactionsKey reagents often include aryl hydrazines, ketones, and alkyl halides . The reaction conditions usually involve the use of catalysts and solvents such as EDCI, DMAP, and THF .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and furo[3,2-b]pyridine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from furo[3,2-b]pyridine structures have demonstrated improved activity against hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The structure-activity relationship indicates that modifications on the furo[3,2-b]pyridine core can enhance biological activity by improving binding affinity to target proteins involved in cancer progression .
Neuroprotective Effects
Research suggests that derivatives of this compound may possess neuroprotective properties. In vitro studies indicate that certain furo[3,2-b]pyridine derivatives can inhibit calcium overload in neuroblastoma cells, suggesting their potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may also act as acetylcholinesterase inhibitors, thereby improving cholinergic transmission and offering therapeutic benefits in cognitive disorders .
Pharmacological Applications
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In particular, derivatives have shown inhibition of matrix metalloproteinases (MMPs), which are critical in the inflammatory process and tissue remodeling. This suggests potential applications in treating conditions characterized by excessive inflammation .
Antiviral Activity
Emerging evidence points to the antiviral properties of furo[3,2-b]pyridine derivatives. Some studies have reported inhibitory effects on Hepatitis C virus (HCV) replication, indicating that these compounds could be developed as antiviral agents targeting specific viral proteins .
Material Science
Fluorescent Dyes
The unique structural features of 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide make it a candidate for use as a fluorescent dye in various applications. Its ability to emit light upon excitation can be harnessed in bioimaging and diagnostic applications .
Synthesis and Derivatives
The synthesis of this compound often involves multicomponent reactions that allow for efficient construction of complex molecular architectures. The methodology used can significantly influence the yield and purity of the final product, which is crucial for its subsequent application in biological assays .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anticancer activity; neuroprotective effects; acetylcholinesterase inhibition |
| Pharmacology | Anti-inflammatory properties; antiviral activity against HCV |
| Material Science | Potential use as fluorescent dyes for bioimaging |
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism . The compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Furo[3,2-b]pyridine vs. Furo[2,3-b]pyridine Derivatives
The orientation of the fused furan and pyridine rings significantly impacts electronic and steric properties. For instance:
- Furo[3,2-b]pyridine (target compound): The 3,2-b fusion places the oxygen atom adjacent to the pyridine nitrogen, enhancing electron density at the 2- and 5-positions. This may improve binding to hydrophobic pockets in biological targets.
- For example, 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide incorporates a trifluoroethyl group, which enhances lipophilicity and bioavailability compared to the target compound’s methyl-indole substituent .
Functional Group Analysis
- Carboxamide Linkers: The target compound’s carboxamide group is a common pharmacophore, as seen in dihydropyridine derivatives (), where it enhances hydrogen bonding with targets like calcium channels. However, the indole-ethyl chain introduces conformational flexibility absent in rigid analogs like 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide .
- Fluorinated Substituents: Compounds with fluorine (e.g., 4-fluorophenyl in –4) exhibit improved membrane permeability and metabolic resistance compared to the target’s non-fluorinated indole group .
Biological Activity
5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
The compound belongs to the class of furo[3,2-b]pyridine derivatives and features a complex structure that contributes to its biological activity. The molecular formula is with a molecular weight of 296.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.37 g/mol |
| IUPAC Name | This compound |
Biological Activity
Antitumor Activity
Research indicates that derivatives of furo[3,2-b]pyridines exhibit significant antitumor properties. For example, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation across various human tumor cell lines, including HeLa and HCT116 cells. The inhibition mechanism often involves the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.
Kinase Inhibition
This compound has also demonstrated potential as a kinase inhibitor. Studies have reported that related compounds exhibit IC50 values in the low micromolar range against various kinases implicated in cancer progression. For instance, an analogue showed an IC50 of 1.46 µM against VEGFR-2 kinase, a critical target in angiogenesis and tumor growth .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Interaction : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as proliferation and apoptosis.
- Enzyme Inhibition : It inhibits key enzymes such as kinases that are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in tumor cells through mitochondrial pathways.
Study 1: Antitumor Efficacy
A study involving the administration of a similar furo[3,2-b]pyridine derivative in mice demonstrated a significant reduction in tumor growth rates for established colorectal carcinoma xenografts. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups over a four-week period .
Study 2: Kinase Selectivity
In vitro studies have shown that the compound selectively inhibits cyclin-dependent kinases (CDKs), with IC50 values indicating robust activity against CDK2 (0.36 µM) while displaying lower activity against CDK9 (1.8 µM). This selectivity suggests potential for reduced side effects compared to non-selective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
